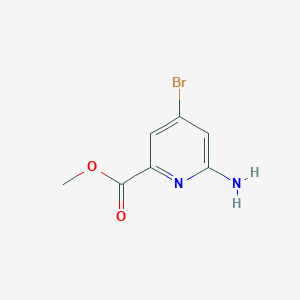

Methyl 6-amino-4-bromopicolinate

Description

Properties

IUPAC Name |

methyl 6-amino-4-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNUJUSMGMFTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652032 | |

| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885326-88-5 | |

| Record name | Methyl 6-amino-4-bromo-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885326-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Emergence of Methyl 6-amino-4-bromopicolinate: A Technical Guide for Medicinal Chemists

Abstract

Methyl 6-amino-4-bromopicolinate is a strategically important heterocyclic building block in modern drug discovery. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of a proposed synthetic pathway for this compound, grounded in established chemical principles and analogous transformations of related picolinate derivatives. Furthermore, this document explores the compound's discovery within the broader context of substituted aminopicolinates and its potential applications in the development of novel therapeutics.

Introduction: The Significance of Substituted Picolinates in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Picolinates, or pyridine-2-carboxylates, and their derivatives are of particular interest due to their ability to act as key intermediates in the synthesis of pharmacologically active agents. The strategic placement of functional groups, such as amino and halogen moieties, provides synthetic handles for diversification and the introduction of pharmacophoric features. 2-Aminopyridine derivatives, for instance, are recognized as crucial components in the development of molecules for various biological targets.[1] The presence of a bromine atom allows for a range of cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.

This compound emerges as a valuable intermediate by combining these key functionalities. The amino group can be acylated, alkylated, or serve as a directing group, while the bromine atom is a versatile point for modification via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the synthetic possibilities.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of related substituted picolinates. The proposed pathway commences with the commercially available 6-aminopicolinic acid.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Electrophilic Bromination of 6-Aminopicolinic Acid

The introduction of a bromine atom at the 4-position of the 6-aminopicolinic acid ring is a critical step. The amino group at the 6-position is an activating, ortho-, para-directing group, which should facilitate electrophilic substitution at the 3- and 5-positions. However, the carboxylic acid at the 2-position is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, suggests that bromination at the 4-position is feasible, although regioselectivity might need careful control.

Protocol: Synthesis of 6-Amino-4-bromopicolinic acid

-

Reaction Setup: To a solution of 6-aminopicolinic acid (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid, cool the mixture to 0 °C in an ice bath.

-

Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent, maintaining the temperature below 5 °C. The use of a catalyst, such as iron(III) bromide, might be necessary to enhance the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Solvent: Concentrated sulfuric acid or acetic acid can protonate the pyridine nitrogen, further influencing the directing effects of the substituents and often improving the solubility of the starting material.

-

Brominating Agent: NBS is often preferred over elemental bromine for its ease of handling and milder reaction conditions, which can help in controlling regioselectivity and minimizing side reactions.

-

Temperature Control: Keeping the temperature low during the addition of the brominating agent is crucial to control the exothermic nature of the reaction and prevent over-bromination or degradation of the starting material.

Step 2: Fischer Esterification of 6-Amino-4-bromopicolinic Acid

The final step in the proposed synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation, especially for aromatic carboxylic acids.

Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 6-amino-4-bromopicolinic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the suspension. The use of SOCl₂ will first form the acid chloride, which then reacts with methanol.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both the solvent and the reactant drives the equilibrium of the esterification reaction towards the product side.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Discovery and Applications in Drug Development

The "discovery" of a specific synthetic intermediate like this compound is often not a singular event but rather an outcome of the ongoing need for novel, functionalized building blocks in drug discovery programs. The value of such a compound is recognized through its potential to enable the synthesis of new chemical entities with desirable pharmacological properties. The broader class of aminopicolinates has been explored in various therapeutic areas. For instance, substituted aminopyridines have been investigated as c-Met kinase inhibitors for cancer therapy.[3]

The structural motifs accessible from this compound are relevant to a range of biological targets. The core can be elaborated to generate libraries of compounds for high-throughput screening, accelerating the identification of lead compounds.

Caption: Key synthetic transformations of this compound.

Data Summary

The following table summarizes the key properties of the starting material, intermediate, and final product in the proposed synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 6-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | Carboxylic acid, Amino, Pyridine |

| 6-Amino-4-bromopicolinic acid | C₆H₅BrN₂O₂ | 217.02 | Carboxylic acid, Amino, Bromo, Pyridine |

| This compound | C₇H₇BrN₂O₂ | 231.05 | Methyl ester, Amino, Bromo, Pyridine |

Conclusion

References

- R. N. Rao and K. Chanda, "2-Aminopyridine – an unsung hero in drug discovery," Chemical Communications, vol. 58, no. 3, pp. 343-382, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d1cc04602k]

- S. Y. Cho et al., "Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 14, pp. 4223-4227, 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20570511/]

- A. F. M. M. Rahman, "Synthesis of Some Aminopicolinic Acids," International Research Library @ UMSL, 2012. [URL: https://irl.umsl.edu/thesis/267]

- "6-Aminopicolinic acid," CymitQuimica. [URL: https://cymitquimica.com/base/cas/23628-31-1]

- "6-Aminopyridine-2-carboxylic acid synthesis," ChemicalBook. [URL: https://www.chemicalbook.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-4-bromopicolinate

This guide provides a comprehensive overview of the physicochemical properties of Methyl 6-amino-4-bromopicolinate, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a compilation of essential data but also expert insights into the practical application of this versatile molecule.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 885326-88-5, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a bromine atom at the 4-position, and an amino group at the 6-position.

-

Molecular Formula: C₇H₇BrN₂O₂

-

Molecular Weight: 231.05 g/mol

-

IUPAC Name: methyl 6-amino-4-bromopyridine-2-carboxylate

-

Synonyms: 2-Amino-4-bromo-6-carboxypyridine methyl ester

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for the synthesis of complex molecular architectures. The electron-donating amino group and the electron-withdrawing bromine atom and methyl ester group create a distinct reactivity pattern that can be exploited in various chemical transformations.

Physicochemical Properties

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Predicted: 333.4 ± 37.0 °C | Computational Prediction |

| Solubility | Soluble in methanol. | [General knowledge of similar compounds] |

| pKa | Predicted: ~3-4 | Based on substituted pyridine derivatives.[1] |

| LogP | Predicted: 1.2129 | Computational Prediction |

Insight: The predicted pKa suggests that the pyridine nitrogen is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a direct consequence of the electron-withdrawing effects of the bromine atom at the 4-position and the methyl ester at the 2-position, which counteract the electron-donating effect of the amino group at the 6-position. This reduced basicity is a critical consideration for reaction conditions, particularly in metal-catalyzed cross-coupling reactions where coordination to the catalyst can be influenced by the Lewis basicity of the substrate.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated, experimentally verified spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from data on closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching of the primary amine.

-

C=O stretching of the methyl ester.

-

C-N stretching.

-

C-Br stretching.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound, with the characteristic isotopic pattern of a bromine-containing compound.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The pyridine ring, substituted with both electron-donating and electron-withdrawing groups, along with the versatile bromine atom, opens up a wide range of synthetic possibilities.

Suzuki Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[2][3][4][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the construction of complex biaryl structures that are often found in pharmacologically active compounds.

Experimental Insight: The success of Suzuki coupling with bromopyridines can be sensitive to the choice of catalyst, ligand, and base. The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity.[2] Therefore, the use of bulky phosphine ligands is often beneficial to shield the palladium center and promote efficient catalysis.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this is further enhanced by the electron-withdrawing bromine atom and methyl ester. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).[6][7][8] While the bromine at the 4-position is the primary leaving group, the reaction conditions will dictate the feasibility and regioselectivity of such substitutions.

Modification of the Ester and Amino Groups

The methyl ester and amino groups provide further opportunities for functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The amino group can undergo acylation, alkylation, or other modifications to introduce diverse functionalities.

Proposed Synthesis and Characterization Protocols

Proposed Synthetic Route

A plausible synthetic route to this compound can be envisioned starting from a suitable commercially available pyridine derivative. The following diagram outlines a potential synthetic workflow.

Step-by-Step Protocol:

-

Esterification of 6-Aminopicolinic Acid: To a solution of 6-aminopicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, neutralize with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 6-aminopicolinate.

-

Bromination of Methyl 6-aminopicolinate: Dissolve Methyl 6-aminopicolinate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford this compound.

Rationale for Experimental Choices: The esterification is a standard Fischer esterification catalyzed by a strong acid. The bromination with NBS is a common and effective method for the regioselective bromination of activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Analytical Characterization Protocol

A self-validating system for the characterization of the synthesized this compound should include the following analyses:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and the chemical shifts of the carbon atoms. The solvent of choice would typically be CDCl₃ or DMSO-d₆.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Determination: To assess the purity of the crystalline solid product.

Applications in Drug Discovery and Development

The structural motifs present in this compound are frequently found in biologically active molecules. The substituted pyridine core is a common scaffold in medicinal chemistry, and the ability to introduce diverse substituents through the bromo functionality makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its derivatives have potential applications in various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, allows for the efficient construction of complex molecular targets. This guide provides a foundational understanding of its physicochemical properties and practical considerations for its use, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

-

Pliego, J. R. (2009). Theoretical pKa calculations of substituted pyridines. Journal of Physical Chemistry B, 113(19), 6849-6855. Available at: [Link]

-

Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Available at: [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 123. Available at: [Link]

-

ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

-

ResearchGate. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Available at: [Link]

-

ACS Publications. (1977). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 42(25), 4055-4060. Available at: [Link]

-

ResearchGate. (2018). IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe (experimental—black line, calculated at B3LYP-D3BJ/6-311G(d,p) level of theory—blue peaks). Available at: [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

-

Chemsrc. (2023). Methyl 6-bromopicolinate | CAS#:26218-75-7. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate. (2019). IR spectra of the title compound. Available at: [Link]

-

ChemRxiv. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-bromopicolinate. Available at: [Link]

- Google Patents. (2010). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

PubMed. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. Available at: [Link]

- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Available at: [Link]

-

AZA Mid-Year Meeting. (n.d.). 1073182-89-4 | Methyl 3-amino-4-bromo-6-chloropicolinate. Available at: [Link]

-

ResearchGate. (2014). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]

-

eScholarship. (2019). Structure Annotation of All Mass Spectra in Untargeted Metabolomics. Available at: [Link]

-

ResearchGate. (2017). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 6-amino-4-bromopicolinate: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-4-bromopicolinate is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the picolinate scaffold makes it a versatile reagent for the construction of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance in the field of drug discovery.

Nomenclature and Chemical Identity

-

Chemical Name : this compound

-

IUPAC Name : Methyl 6-amino-4-bromopyridine-2-carboxylate[1]

-

Synonyms : 2-Amino-4-bromo-6-carboxypyridine methyl ester[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not widely reported in public literature and would typically be found on a supplier's Certificate of Analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |

| Molecular Weight | 231.05 g/mol | [2][4] |

| Appearance | Not specified in literature (typically off-white to yellow solid for similar compounds) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Safety Information

This compound is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information has been reported by suppliers.

Hazard Statements:

-

H302 : Harmful if swallowed.[4]

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Precautionary Statements:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis could potentially be achieved through a multi-step process involving the protection of the amino group, followed by regioselective bromination, and finally esterification.

Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices:

-

Amino Group Protection : The amino group at the 6-position is a nucleophile and can interfere with subsequent reactions, particularly electrophilic bromination. Protection with a group like tert-butoxycarbonyl (Boc) is a standard procedure to prevent unwanted side reactions.

-

Regioselective Bromination : The directing effects of the substituents on the pyridine ring will influence the position of bromination. N-Bromosuccinimide (NBS) is a common and milder reagent for electrophilic bromination of aromatic rings. The reaction conditions, such as the choice of solvent and temperature, would need to be optimized to achieve bromination at the 4-position.

-

Esterification : The conversion of the carboxylic acid to a methyl ester can be achieved through Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid.

-

Purification : After the reaction sequence, the crude product would likely require purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a standard method for purifying organic compounds of this nature.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of multiple functional groups allows for a variety of chemical transformations.

-

Cross-Coupling Reactions : The bromine atom at the 4-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This is a powerful strategy for generating libraries of compounds for high-throughput screening.

-

Modification of the Amino Group : The amino group at the 6-position can be acylated, alkylated, or used in the formation of ureas and sulfonamides, further diversifying the chemical space that can be explored.

-

Ester Group Manipulation : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.

While specific drug candidates synthesized from this compound are not widely disclosed in public literature, the picolinate scaffold is a common motif in many biologically active compounds. For instance, compounds containing the 4-aminopicolinate core have been investigated as potential herbicides.

Illustrative Reaction Scheme

Caption: Potential synthetic transformations of this compound.

Analytical Characterization

Comprehensive analytical data for this compound is typically provided by the supplier on a lot-specific Certificate of Analysis. The primary techniques used for the structural elucidation and purity assessment of this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants would be diagnostic of the substitution pattern.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

-

Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Br stretch.

-

High-Performance Liquid Chromatography (HPLC) : HPLC would be used to determine the purity of the compound.

While specific spectra are not publicly available, chemical suppliers often provide access to this data upon request for a specific batch of the product.[4]

Conclusion

This compound is a strategically functionalized building block with significant potential in the field of medicinal chemistry and drug discovery. Its capacity to undergo a variety of chemical transformations makes it an attractive starting material for the synthesis of diverse compound libraries. While detailed public information on its synthesis and physical properties is limited, its commercial availability provides researchers with access to this versatile intermediate for the development of novel therapeutic agents. As with any chemical reagent, proper safety precautions are paramount when handling this compound.

References

-

PubChem. Methyl 4-bromopicolinate. [Link]

Sources

Spectroscopic Characterization of Methyl 6-amino-4-bromopicolinate: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 6-amino-4-bromopicolinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Accurate structural confirmation is a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment of individual atoms.[1] This guide will focus on the interpretation of ¹H and ¹³C NMR data, offering a predictive analysis based on established principles of substituent effects on the pyridine ring.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the protons of the amino group, in addition to a singlet for the methyl ester protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-3 | ~6.8 - 7.2 | Singlet | The H-3 proton is expected to be the most upfield of the aromatic protons due to the strong electron-donating effect of the adjacent amino group at the 6-position. |

| H-5 | ~7.8 - 8.2 | Singlet | The H-5 proton is anticipated to be the most downfield of the aromatic protons, influenced by the deshielding effect of the adjacent bromo group and the ester functionality. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | The chemical shift of the amino protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water. |

| -OCH₃ | ~3.9 | Singlet | The methyl protons of the ester group will appear as a sharp singlet, typically in this region for methyl esters of aromatic carboxylic acids. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will display signals for the six carbons of the pyridine ring and the carbonyl and methyl carbons of the ester group. The chemical shifts are influenced by the nature and position of the substituents.[5][6][7]

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~165 | The carbon of the ester group is expected at a characteristic downfield shift. |

| C-3 | ~110 - 115 | This carbon is shielded by the adjacent electron-donating amino group at the 6-position. |

| C-4 | ~120 - 125 | The carbon bearing the bromo substituent will be influenced by its electronegativity. |

| C-5 | ~140 - 145 | This carbon is deshielded by the adjacent bromo and ester groups. |

| C-6 | ~155 - 160 | The carbon attached to the amino group will be significantly deshielded. |

| -C=O | ~168 - 172 | The carbonyl carbon of the methyl ester will appear at a characteristic downfield chemical shift. |

| -OCH₃ | ~52 - 55 | The methyl carbon of the ester group will resonate in this typical range. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized and meticulous experimental procedure is paramount. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9][10] Ensure complete dissolution; gentle vortexing or sonication can be applied.[8]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[11]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[9]

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[9]

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CHCl₃ at 7.26 ppm).[1] For ¹³C NMR, the solvent signal is also used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Experimental Workflow Diagram

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, grounded in the fundamental principles of substituent effects on aromatic systems. The detailed experimental protocol offers a robust framework for acquiring high-quality NMR spectra, ensuring the integrity and reproducibility of the data. By combining theoretical predictions with rigorous experimental methodology, researchers can confidently characterize this and other related heterocyclic molecules, accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, vol. 37, no. 5, 1997, pp. 977-983. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." Nanalysis Blog, 29 Feb. 2024. [Link]

-

University of Wisconsin-Madison. NMR Sample Preparation. [Link]

-

Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. 24 Jul. 2023. [Link]

-

ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, 24 Jul. 2025. [Link]

-

Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

-

Szafran, M., et al. "Differentiation of substituent effects from hydrogen bonding and protonation effects in carbon-13 NMR spectra of pyridine N-oxides." Journal of the Chemical Society, Perkin Transactions 2, no. 8, 1991, pp. 1161-1166. [Link]

-

Chmielarz, P., et al. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry, vol. 61, no. 34, 2022, pp. 13467-13480. [Link]

-

Chmielarz, P., et al. "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." PMC, National Center for Biotechnology Information, 19 Aug. 2022. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Krygowski, T. M., et al. "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, vol. 10, no. 9, 2005, pp. 1134-1143. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. NMR chemical shift prediction of pyridines [stenutz.eu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. sites.bu.edu [sites.bu.edu]

potential applications of Methyl 6-amino-4-bromopicolinate in organic synthesis

An In-depth Technical Guide to the Applications of Methyl 6-amino-4-bromopicolinate in Organic Synthesis

Authored by: A Senior Application Scientist

This compound has emerged as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned amino, bromo, and methyl ester groups, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core applications of this reagent, focusing on its utility in palladium-catalyzed cross-coupling reactions, derivatization strategies, and its role as a privileged scaffold in medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the causality behind methodological choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Trifunctionalized Picolinate

This compound (C₇H₇BrN₂O₂, MW: 231.05 g/mol ) is a substituted pyridine derivative whose synthetic utility is derived from the orthogonal reactivity of its three key functional groups.[1] The strategic arrangement of these groups on the picolinate core allows for selective and sequential modifications, making it an ideal starting material for the construction of complex molecular architectures.

-

The Bromine Handle (C4-Position): The bromine atom serves as a classical and efficient "handle" for a multitude of palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[2][3]

-

The Nucleophilic Amino Group (C6-Position): The primary amino group is a versatile site for derivatization. It can readily undergo acylation, alkylation, and other modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR) or to modulate the physicochemical properties of the final compound.[4]

-

The Methyl Ester (C2-Position): The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into various amides. The resulting picolinic acid motif is a known metal-binding pharmacophore, a feature exploited in the design of enzyme inhibitors.[2]

This combination of reactive sites makes this compound a powerful precursor for creating libraries of novel compounds, particularly in the fields of medicinal and agricultural chemistry.[4]

Caption: Structure and key reactive sites of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position is exceptionally well-suited for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized C-C and C-N bond formation.[5] This reactivity is the cornerstone of the synthetic utility of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals.[6][7] The reaction couples the aryl bromide with an organoboron species, typically an arylboronic acid or ester.

Mechanistic Insight: The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the picolinate.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Synthesis of Methyl 6-amino-4-(4-methoxyphenyl)picolinate

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 231 mg).

-

Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium carbonate (3.0 mmol, 414 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired biaryl product.

| Parameter | Value/Reagent | Rationale |

| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source suitable for a wide range of aryl bromides. |

| Base | K₂CO₃ | Sufficiently strong to facilitate transmetalation without hydrolyzing the ester. |

| Solvent | Dioxane/H₂O | A biphasic system that effectively dissolves both organic and inorganic reagents. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Sonogashira Coupling: Introducing C(sp) Hybridized Carbons

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the picolinate scaffold to terminal alkynes.[8][9] This reaction is invaluable for creating precursors to complex heterocycles and conjugated materials.

Mechanistic Insight: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The reaction is run in the presence of an amine base (e.g., triethylamine), which acts as both a base and a solvent.[8][9]

Caption: General reaction scheme for the Sonogashira cross-coupling.

Field-Proven Protocol: Synthesis of Methyl 6-amino-4-(phenylethynyl)picolinate

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 231 mg), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and Copper(I) iodide (0.06 mmol, 11 mg).

-

Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and tetrahydrofuran (THF, 5 mL). Then, add phenylacetylene (1.1 mmol, 112 mg) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

-

Workup: Filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the target alkynylpicolinate.[10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[11] This reaction allows for the introduction of diverse nitrogen-containing functionalities at the C4-position, significantly expanding the chemical space accessible from this compound.

Mechanistic Insight: The choice of phosphine ligand is critical in this reaction. Bulky, electron-rich ligands (e.g., XPhos, BINAP) are essential for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, facilitating its coordination to the palladium center.[11][13]

Caption: Key components and workflow for Buchwald-Hartwig amination.

Field-Proven Protocol: Synthesis of Methyl 6-amino-4-(morpholino)picolinate

-

Vessel and Reagent Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add the Pd precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., (±)-BINAP, 0.05 mmol, 31 mg).

-

Reactant Addition: Add this compound (1.0 mmol, 231 mg).

-

Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL). Finally, add morpholine (1.2 mmol, 105 mg).

-

Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.[14]

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to obtain the desired product.

Derivatization and Functional Group Interconversion

Beyond cross-coupling, the other functional groups on the scaffold provide avenues for extensive derivatization, crucial for SAR studies and lead optimization in drug discovery.

Modification of the 6-Amino Group

The primary amine at the C6-position is a key site for diversification. Standard transformations include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These modifications can alter polarity, introduce new hydrogen bonding motifs, and change the overall shape of the molecule, all of which can profoundly impact biological activity.[15][16]

Transformations of the 2-Methyl Ester

The methyl ester provides a handle for introducing further diversity:

-

Saponification: Base-mediated hydrolysis (e.g., with LiOH or NaOH) converts the ester to the corresponding carboxylic acid. This is a critical step in synthesizing picolinic acid-based enzyme inhibitors where the carboxylate acts as a metal-chelating group.[2]

-

Amidation: The ester can be converted directly to an amide via aminolysis, or through a two-step process involving hydrolysis followed by amide coupling (e.g., using HATU or EDC).

Role in Drug Discovery: A Privileged Scaffold

The substituted picolinate core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This compound serves as an excellent starting point for "scaffold hopping" exercises, where a known active core is replaced with a novel one to discover new chemotypes with improved properties.[17][18]

Its derivatives have been investigated for a range of therapeutic applications:

-

Enzyme Inhibition: As a precursor to myeloperoxidase (MPO) inhibitors for treating inflammatory conditions.[19]

-

Anticancer Research: The pyridine scaffold is a common feature in molecules targeting kinases and other pathways involved in cell proliferation.[4][20]

-

Agrochemicals: The core structure is prevalent in many herbicides and insecticides.[3]

Conclusion

This compound is a powerful and versatile intermediate whose value lies in the orthogonal reactivity of its functional groups. It provides a reliable and adaptable platform for constructing complex molecules through a suite of high-yield, modern synthetic reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Its utility as a privileged scaffold further cements its importance for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this key building block.

References

- Benchchem. (n.d.). Methyl 4-bromo-6-methylpicolinate.

- DC Chemicals. (n.d.). Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis.

- Smolecule. (n.d.). Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0.

- Smolecule. (2023). Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1.

- Arctom. (n.d.). CAS NO. 885326-88-5 | this compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:885326-88-5.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Wikipedia. (n.d.). Sonogashira coupling.

- Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Belyakov, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.

- Lingeman, H., & Underberg, W. J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.

- Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Engers, D. W., et al. (2017). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorganic & Medicinal Chemistry Letters.

- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett.

- Mignani, S., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Ciaffoni, L., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.

- MDPI. (n.d.). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones.

- MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.

Sources

- 1. This compound - CAS:885326-88-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]

- 16. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]

literature review on the synthesis of substituted picolinates

An In-Depth Technical Guide to the Synthesis of Substituted Picolinates

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Picolinate Scaffold

The picolinate framework, characterized by a pyridine-2-carboxylate structure, represents a cornerstone in modern chemistry. Its prevalence stems from its versatile roles as a bidentate chelating ligand, a critical component in nutritional supplements like chromium picolinate, and a foundational building block for a vast array of pharmaceuticals and agrochemicals.[1][2][3] The unique electronic properties and steric profile of the picolinate ring system allow it to serve as a privileged scaffold in drug discovery, influencing molecular conformation, solubility, and target engagement. Furthermore, the corresponding picolinamide moiety is frequently employed as a robust directing group in transition metal-catalyzed C–H functionalization, enabling precise and efficient modification of complex molecules.[4]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted picolinates. We will move beyond a simple recitation of methods to dissect the underlying principles, empowering researchers to make informed decisions in their synthetic design. The focus will be on three dominant and mechanistically distinct approaches: transition metal-catalyzed cross-coupling reactions, direct C–H functionalization, and innovative multicomponent cycloaddition strategies.

Part 1: Constructing the Picolinate Core via Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful and widely adopted methods for forming carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of synthetic chemistry.[5] These reactions offer a modular approach to building substituted picolinates by coupling pre-functionalized fragments, typically involving a transition metal catalyst, most commonly palladium or nickel.[6]

Mechanistic Underpinnings: The Catalytic Cycle

The efficacy of these reactions lies in a well-understood catalytic cycle. A low-valent metal center (e.g., Pd(0) or Ni(0)) initiates the cycle by undergoing oxidative addition into an organohalide bond (R-X), forming a higher-valent organometallic intermediate. This is followed by transmetalation , where an organometallic coupling partner (R'-M) transfers its organic group to the catalyst center. The final, product-forming step is reductive elimination , where the two organic fragments (R and R') are joined, forming the desired bond and regenerating the low-valent catalyst to continue the cycle.

Caption: General catalytic cycle for cross-coupling reactions.

Palladium-Catalyzed Decarboxylative Cross-Coupling

A particularly elegant strategy involves the decarboxylative coupling of picolinic acids themselves with aryl or heteroaryl halides. This approach, catalyzed by palladium, uses the readily available carboxylic acid functionality as a traceless coupling handle, obviating the need for pre-metalation of the picolinate ring.[7] The reaction proceeds by coupling 2-picolinic acid with a variety of aryl bromides, offering a direct route to 2-arylpyridines, which can then be esterified to the corresponding picolinates if desired.[7]

Table 1: Comparison of Selected Cross-Coupling Methods for Picolinate Synthesis

| Method | Catalyst/Ligand | Coupling Partners | Key Advantages | Ref. |

| Decarboxylative Coupling | Pd(OAc)₂ / SPhos | 2-Picolinic Acid + Aryl Bromides | Uses picolinic acid directly; avoids organometallic reagents. | [7] |

| Reductive Coupling | Ni(II) precatalyst / Picolinamide Ligand | (Hetero)aryl Bromides + Alkyl Bromides | Broad functional group tolerance; mild conditions. | [8][9] |

Detailed Protocol: Nickel-Catalyzed Reductive Cross-Coupling

The following protocol is adapted from a demonstrated synthesis of valuable arylcyclopropanes, showcasing the power of nickel catalysis with picolinamide-derived ligands.[9] This methodology is notable for its mild conditions and tolerance of a wide range of functional groups.[8][9]

Objective: To synthesize an aryl-substituted cyclopropane via Ni-catalyzed reductive cross-coupling.

Materials:

-

NiCl₂·glyme (Nickel(II) chloride dimethoxyethane complex)

-

Novel Picolinamide NN₂ Pincer Ligand

-

(Hetero)aryl bromide (Substrate 1)

-

Cyclopropyl bromide (Substrate 2)

-

Zinc (Zn) powder (reductant)

-

N,N-Dimethylacetamide (DMAc) (solvent)

-

Anhydrous, deoxygenated conditions (glovebox or Schlenk line)

Procedure:

-

Catalyst Pre-formation: In a glovebox, add NiCl₂·glyme (5 mol%) and the picolinamide ligand (5.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.

-

Reaction Setup: To the vial, add the aryl bromide (1.0 equiv), DMAc (0.5 M), and Zn powder (2.0 equiv).

-

Substrate Addition: Add cyclopropyl bromide (2.0 equiv) to the mixture.

-

Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 60 °C and stir for 12-24 hours.

-

Workup and Purification: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Validation: The choice of a nickel catalyst is crucial; its redox chemistry is well-suited for coupling sp² and sp³ centers.[8] The picolinamide-based ligand provides the necessary steric and electronic environment to stabilize the nickel intermediates and facilitate the catalytic cycle. Zinc acts as the stoichiometric reductant to maintain the active Ni(0) state. The protocol's self-validating nature comes from the high yields and broad substrate scope demonstrated, proving its robustness.[9]

Part 2: Synthesis via C–H Functionalization

Direct C–H functionalization has emerged as a transformative strategy in synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling.[10][11] Instead of relying on pre-functionalized starting materials, this approach directly converts an inert C–H bond into a new C–C or C-heteroatom bond.[10] This is particularly powerful for modifying the picolinate scaffold.

The Role of Directing Groups

Achieving regioselectivity is the primary challenge in C–H functionalization due to the ubiquity of C–H bonds in an organic molecule.[10][12] This challenge is overcome by using directing groups, which chelate to the metal catalyst and position it in close proximity to a specific C–H bond, leading to selective activation. Picolinamide, the amide derivative of picolinic acid, is an exceptionally effective directing group for this purpose.[4]

Caption: Workflow for directed C-H functionalization.

While often used to functionalize other parts of a molecule, the principles of C–H activation can also be applied to construct the substituted pyridine ring of the picolinate itself, for example, by functionalizing a pre-existing pyridine ring at a specific position.

Protocol: Directed C-H Functionalization

This generalized protocol illustrates the key steps in a directed C-H functionalization reaction using a picolinamide directing group.

Objective: To achieve ortho-C–H arylation of a substrate containing a picolinamide directing group.

Materials:

-

Substrate with picolinamide group (1.0 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate, 5-10 mol%)

-

Aryl iodide (1.5-2.0 equiv)

-

K₂CO₃ or Cs₂CO₃ (Base, 2.0 equiv)

-

Toluene or DMF (Solvent)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add the picolinamide-bearing substrate, Pd(OAc)₂, the aryl iodide, and the base.

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the anhydrous solvent via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Step: Purify the resulting product by column chromatography. The picolinamide directing group can then be hydrolyzed under acidic or basic conditions to yield the corresponding substituted picolinic acid, which can be esterified to the picolinate.

Part 3: Ring Construction via Cycloaddition and Multicomponent Reactions

While functionalization of pre-existing rings is powerful, building the picolinate heterocycle from acyclic precursors offers an alternative and highly convergent approach. Cycloaddition reactions, a class of pericyclic reactions, are a classic tool for ring formation.[13][14] More recently, novel multicomponent reactions (MCRs) have been developed that assemble the picolinate core in a single, highly efficient step.

Cooperative Vinylogous Anomeric-Based Oxidation

A notable example is the synthesis of substituted picolinates through a four-component reaction involving an aldehyde, malononitrile, ammonium acetate, and ethyl 2-oxopropanoate.[15][16] This reaction is facilitated by a heterogeneous nanoporous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, and proceeds through a cooperative vinylogous anomeric-based oxidation mechanism.[15]

Table 2: Data for Multicomponent Picolinate Synthesis

| Aldehyde Substrate | Product Yield (%) | Reaction Time (h) |

| 4-Chlorobenzaldehyde | 95 | 5 |

| 4-Nitrobenzaldehyde | 92 | 6 |

| 4-Methylbenzaldehyde | 93 | 5.5 |

| 2-Thiophenecarboxaldehyde | 89 | 7 |

| (Data adapted from reference[15]) |

The use of a heterogeneous catalyst is a key advantage, allowing for easy recovery and recycling, which aligns with the principles of green chemistry. The reaction's success at ambient temperature further enhances its practicality.[15]

Protocol: Four-Component Synthesis of a Substituted Picolinate

Objective: To synthesize a polysubstituted ethyl picolinate derivative via a one-pot multicomponent reaction.[15]

Materials:

-

Aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl 2-oxopropanoate (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (0.02 g)

-

Ethanol (5 mL)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde, malononitrile, ethyl 2-oxopropanoate, ammonium acetate, and the UiO-66(Zr) catalyst in ethanol.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Catalyst Recovery: Upon completion (typically 5-7 hours), filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the solid residue from hot ethanol to obtain the pure picolinate product.

Trustworthiness and Causality: This protocol is self-validating through its high yields and the demonstrated recyclability of the catalyst.[16] The mechanism relies on a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and oxidation, all orchestrated by the multifunctional catalyst. The phosphorous acid tags on the catalyst are believed to be crucial for facilitating the key steps at ambient temperature.[15]

Conclusion and Future Outlook

The synthesis of substituted picolinates is a mature yet continually evolving field. While traditional methods remain relevant, modern catalytic approaches including palladium- and nickel-catalyzed cross-coupling and direct C–H functionalization have provided unprecedented access to structural diversity with high efficiency and selectivity. Furthermore, the development of novel multicomponent reactions highlights a paradigm shift towards more sustainable and atom-economical synthetic strategies.

For researchers and drug development professionals, a deep understanding of these varied methodologies is paramount. The choice of synthetic route—be it the modularity of cross-coupling, the efficiency of C–H activation, or the convergence of multicomponent reactions—will ultimately be dictated by the specific target molecule, available starting materials, and desired scale. The continued innovation in catalysis and reaction design promises to further expand the synthetic chemist's toolbox, enabling the rapid and robust production of novel picolinate-based molecules for the next generation of therapeutics and advanced materials.

References

-

Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. - Semantic Scholar. Available at: [Link]

-

Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond - ResearchGate. Available at: [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]

-

Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed. Available at: [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF - ResearchGate. Available at: [Link]

-

Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing). Available at: [Link]

-

Chromium Picolinate | Active Pharmaceutical Ingredients - Bayview Pharmacy. Available at: [Link]

-

Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC - NIH. Available at: [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. Available at: [Link]

-

Chromium(III) picolinate - chemeurope.com. Available at: [Link]

-

Clinical Profile of Chromium Picolinate for Compounding - GlobalRx. Available at: [Link]

- CN101318929B - Synthesis process for chromium picolinate - Google Patents.

-

The [3+2]Cycloaddition Reaction. Available at: [Link]

-

C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. Available at: [Link]

-

Cross-coupling reaction - Wikipedia. Available at: [Link]

- US5677461A - Method for producing chromium picolinate complex - Google Patents.

-

Chromium(III) picolinate - Wikipedia. Available at: [Link]

-

The green technics of synthesis of chromium picolinate - ResearchGate. Available at: [Link]

-

1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]

-

Cycloaddition - Wikipedia. Available at: [Link]

-

Synthesis and Characterization of New Picolinate Metal Complexes - ResearchGate. Available at: [Link]

-

Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. Available at: [Link]

-

Cycloaddition Reactions: Pericyclic Reactions - YouTube. Available at: [Link]

Sources

- 1. Chromium Picolinate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 2. Chromium(III)_picolinate [chemeurope.com]

- 3. Articles [globalrx.com]

- 4. [PDF] Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. | Semantic Scholar [semanticscholar.org]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. jmcct.com [jmcct.com]

- 7. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 12. mdpi.com [mdpi.com]

- 13. Cycloaddition - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Navigating the Synthetic Landscape: A Technical Guide to the Functional Group Tolerance of Methyl 6-amino-4-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals